molecular formula C8H8N4O2 B8712312 methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate

methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate

Cat. No.: B8712312
M. Wt: 192.17 g/mol
InChI Key: LLVXJWOOHCJELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a cyano group attached to the pyrazine ring, which is further linked to an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate typically involves the reaction of 3-cyanopyrazine with methyl aminoacetate. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

3-cyanopyrazine+methyl aminoacetateMethyl [(3-cyanopyrazinyl)amino]acetate\text{3-cyanopyrazine} + \text{methyl aminoacetate} \rightarrow \text{this compound} 3-cyanopyrazine+methyl aminoacetate→Methyl [(3-cyanopyrazinyl)amino]acetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: The cyano group in the compound can be reduced to an amine group under suitable conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate can be compared with other similar compounds, such as:

    Methyl [(3-aminopyrazinyl)amino]acetate: Lacks the cyano group, which may result in different reactivity and biological activity.

    Ethyl [(3-cyanopyrazinyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its physical and chemical properties.

    Methyl [(3-cyanopyridinyl)amino]acetate: Contains a pyridine ring instead of a pyrazine ring, leading to different electronic and steric effects.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-12-8-6(4-9)10-2-3-11-8/h2-3H,5H2,1H3,(H,11,12)

InChI Key

LLVXJWOOHCJELJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=CN=C1C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 8 ml of ether there was dissolved chlorocyanopyrazine (0.42 g; 0.003 M) prepared in Step B above, after which there was added glycine methyl ester hydrochloride (378 mg; 0.003 M), followed by triethylamine (607 mg, 0.84 ml; 0.006 M). The reaction mixture was stirred at room temperature overnight. The resulting precipitate was filtered, washed twice with ether, and the filtrate concentrated under vacuum, then passed through a silica gel column and eluted with dichloromethane to give the title compound (130 mg).
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

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